molecular formula C7H3BrFNO B1406123 3-Bromo-2-fluoro-6-hydroxybenzonitrile CAS No. 1518193-64-0

3-Bromo-2-fluoro-6-hydroxybenzonitrile

Cat. No.: B1406123
CAS No.: 1518193-64-0
M. Wt: 216.01 g/mol
InChI Key: NMDNJKMKZFBPHE-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-hydroxybenzonitrile: is an organic compound with the molecular formula C7H3BrFNO. It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-6-hydroxybenzonitrile typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-6-hydroxybenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-2-fluoro-6-hydroxybenzonitrile can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 3-Bromo-2-fluoro-6-cyanobenzaldehyde.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products:

    Substitution: Products include 3-Amino-2-fluoro-6-hydroxybenzonitrile or 3-Thiocyanato-2-fluoro-6-hydroxybenzonitrile.

    Oxidation: 3-Bromo-2-fluoro-6-cyanobenzaldehyde.

    Reduction: 3-Bromo-2-fluoro-6-hydroxybenzylamine

Scientific Research Applications

Chemistry: 3-Bromo-2-fluoro-6-hydroxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: Its structural features are useful in designing molecules with specific pharmacological activities.

Industry: In the materials science industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-hydroxybenzonitrile is primarily based on its ability to undergo various chemical reactions. The presence of bromine, fluorine, and hydroxyl groups allows it to interact with different molecular targets and pathways. For instance, the hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

  • 3-Bromo-4-fluoro-2-hydroxybenzonitrile
  • 6-Bromo-2-fluoro-3-hydroxybenzonitrile
  • 2-Bromo-6-cyano-3-fluorophenol

Comparison: 3-Bromo-2-fluoro-6-hydroxybenzonitrile is unique due to the specific positioning of its functional groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and physical properties, such as solubility, melting point, and reactivity towards nucleophiles and electrophiles .

Properties

IUPAC Name

3-bromo-2-fluoro-6-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDNJKMKZFBPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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